molecular formula C11H20N2O B13183027 N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide

N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide

Cat. No.: B13183027
M. Wt: 196.29 g/mol
InChI Key: KAUNTIVSXUNXBO-SNVBAGLBSA-N
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Description

N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide moiety linked to the 3R-stereoisomer of the piperidin-3-yl group. The stereochemistry at the 3R position of the piperidine ring may influence binding affinity and selectivity, as enantiomeric differences often dictate pharmacological activity. The cyclopentane group contributes to lipophilicity, which can affect pharmacokinetic properties such as blood-brain barrier penetration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide typically involves the reaction of a piperidine derivative with a cyclopentanecarboxylic acid derivative. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, starting from a suitable precursor such as 1,5-dibromopentane. The precursor undergoes cyclization to form the piperidine ring.

    Coupling Reaction: The piperidine derivative is then coupled with cyclopentanecarboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions where functional groups on the piperidine or cyclopentane rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide can be contextualized by comparing it to pharmacologically relevant analogs, particularly fentanyl derivatives and other piperidine-based carboxamides.

Structural and Pharmacological Differences

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Receptor Affinity (Hypothesized) Legal Status References
This compound Piperidine (3R) + cyclopentane None (minimal substitution) Unknown; potential sigma-1/opioid Not scheduled
Cyclopentylfentanyl Piperidine (4-position) Phenyl, phenethyl High μ-opioid receptor affinity Schedule I (Alabama)
Brifentanil Piperidine (3R,4S) + tetrazolyl 2-fluorophenyl, tetrazol-1-yl ethyl μ-opioid, δ-opioid Schedule I (Alabama)

Key Observations

Substituent Complexity: Cyclopentylfentanyl and Brifentanil feature bulky aromatic (phenyl, fluorophenyl) and heterocyclic (tetrazolyl) substituents, which enhance their binding to opioid receptors. In contrast, this compound lacks these groups, suggesting reduced opioid activity . The 3R configuration in the target compound may favor interactions with non-opioid receptors, such as sigma-1, which are associated with neuromodulatory effects.

The simpler structure of this compound likely exempts it from such controls, though this depends on jurisdictional evaluations.

Pharmacokinetic Implications: The cyclopentane group in the target compound may confer moderate lipophilicity, balancing CNS penetration and metabolic stability.

Biological Activity

N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide is a compound that has garnered attention in pharmacological research due to its notable biological activities, particularly as a chemokine receptor antagonist. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₁H₁₅N₂O. The compound features a cyclopentanecarboxamide backbone with a piperidine ring attached at the nitrogen atom. The synthesis typically involves the reaction of piperidine with cyclopentanecarboxylic acid or its derivatives, often requiring coupling agents to facilitate amide bond formation.

General Reaction Scheme

The general reaction can be represented as follows:

Piperidine+Cyclopentanecarboxylic AcidN 3R Piperidin 3 YL cyclopentanecarboxamide\text{Piperidine}+\text{Cyclopentanecarboxylic Acid}\rightarrow \text{N 3R Piperidin 3 YL cyclopentanecarboxamide}

This compound acts primarily as an antagonist at the human CC chemokine receptor 2 (CCR2). This receptor plays a critical role in mediating inflammatory responses and is implicated in various diseases, including multiple sclerosis and rheumatoid arthritis. The compound exhibits significant binding affinity, with reported IC50 values indicating its potency in inhibiting receptor-mediated responses.

Key Findings:

  • Binding Affinity: The compound shows high selectivity for CCR2 over other chemokine receptors, such as CCR5.
  • Functional Activity: It has demonstrated effective inhibition of chemotaxis mediated by CCR2, with functional assays supporting its antagonist properties.

Data Table: Comparison of Related Compounds

Compound NameStructure CharacteristicsBiological Activity
N-[1-(4-Fluorobenzyl)piperidin-3-YL]cyclopentanecarboxamideContains a fluorobenzyl groupPotential CCR2 antagonist
N-(4-Methylpiperidin-1-YL)cyclopentanecarboxamideMethyl substitution on piperidineVarying receptor activity
N-(Pyrrolidin-1-YL)cyclopentanecarboxamidePyrrolidine instead of piperidineDifferent receptor selectivity

This table illustrates how structural variations influence the biological activities of compounds related to this compound.

Case Studies

  • Study on CCR2 Antagonism:
    A study highlighted the compound's IC50 value against hCCR2 at approximately 1.3 nM for binding and 0.45 nM for functional chemotaxis. This suggests strong potential for therapeutic applications in conditions driven by CCR2 signaling .
  • Selectivity Profile:
    Further research indicated that modifications to the cyclopentane scaffold could enhance receptor binding and antagonist properties. For example, compounds with trifluoromethyl substitutions showed improved selectivity against other receptors, enhancing their therapeutic potential .

Potential Applications

Given its mechanism of action as a CCR2 antagonist, this compound holds promise for developing treatments for inflammatory diseases. Its selective antagonism could be beneficial in modulating immune responses without broadly suppressing the immune system.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]cyclopentanecarboxamide

InChI

InChI=1S/C11H20N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h9-10,12H,1-8H2,(H,13,14)/t10-/m1/s1

InChI Key

KAUNTIVSXUNXBO-SNVBAGLBSA-N

Isomeric SMILES

C1CCC(C1)C(=O)N[C@@H]2CCCNC2

Canonical SMILES

C1CCC(C1)C(=O)NC2CCCNC2

Origin of Product

United States

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